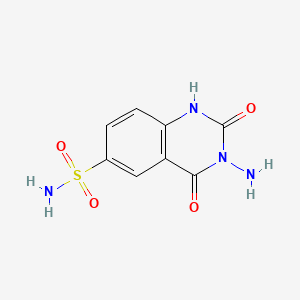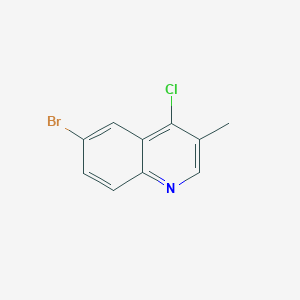
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a quinazoline core with amino, oxo, and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization and sulfonation reactions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline
- 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine
- 7-Amino-2,4-dioxo-5-aryl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine .
Uniqueness
What sets 3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
CAS No. |
87296-77-3 |
|---|---|
Molecular Formula |
C8H8N4O4S |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
3-amino-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C8H8N4O4S/c9-12-7(13)5-3-4(17(10,15)16)1-2-6(5)11-8(12)14/h1-3H,9H2,(H,11,14)(H2,10,15,16) |
InChI Key |
OJECDGNBGQOYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)N(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)




![5-Amino-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11857972.png)
![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)


![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

